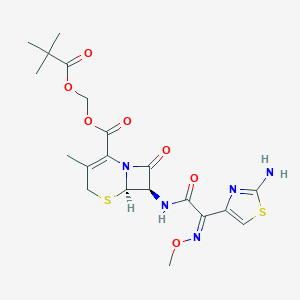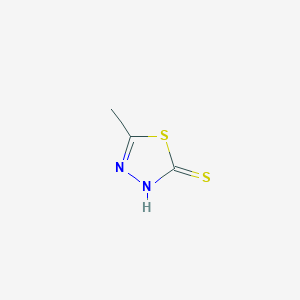
Cefetamet pivoxil
Descripción general
Descripción
Cefetamet pivoxil es un antibiótico cefalosporínico oral de tercera generación. Es un profármaco que se hidroliza en el cuerpo para liberar el compuesto activo, cefetamet . Este antibiótico es conocido por su amplia actividad contra varios patógenos bacterianos, incluidos los responsables de las infecciones del tracto respiratorio y urinario .
Aplicaciones Científicas De Investigación
Cefetamet pivoxil tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de las cefalosporinas.
Medicina: Ampliamente utilizado en el tratamiento de infecciones del tracto respiratorio y urinario.
Industria: Empleado en el desarrollo de nuevas formulaciones de antibióticos y sistemas de administración de fármacos.
Mecanismo De Acción
Cefetamet pivoxil ejerce su acción bactericida al inhibir la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, que es esencial para la integridad de la pared celular . Esto lleva a la lisis y muerte de la célula bacteriana .
Análisis Bioquímico
Biochemical Properties
Cefetamet pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The compound has shown excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and survival. This inhibition leads to the disruption of cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to affect cellular metabolism by interfering with the synthesis of essential biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to the active form, cefetamet, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, weakening the cell wall and causing osmotic instability. The antibiotic’s enhanced stability against β-lactamases, compared to penicillins and earlier cephalosporins, contributes to its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is hydrolyzed to cefetamet upon absorption, and its stability and degradation are influenced by various factors such as pH and temperature. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with no significant loss of efficacy
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is metabolized in the body through hydrolysis by esterases in the gastrointestinal tract, releasing the active compound cefetamet. The active form is then primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion. This metabolic pathway ensures the rapid clearance of the drug from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is well-absorbed from the gastrointestinal tract and distributed throughout the body, reaching therapeutic concentrations in various tissues. This compound’s relatively small apparent volume of distribution is consistent with other β-lactam antibiotics, indicating limited tissue penetration .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell membrane, where it binds to PBPs and inhibits cell wall synthesis. This specific localization is crucial for its bactericidal activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de cefetamet pivoxil implica varios pasos. Un método común incluye la reacción del ácido (Z)-2-(2-aminotiazol-4-il)-2-metoxímino acético con p-nitrofenol, seguido de la adición de 7-ADCA (ácido 7-aminocefalosporánico) y agitación para la reacción . Otro método implica la reacción de this compound con un solvente no acuoso .
Métodos de producción industrial: La producción industrial de this compound generalmente involucra la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Cefetamet pivoxil experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución .
Reactivos y condiciones comunes:
Hidrólisis: Esta reacción ocurre en presencia de agua, lo que lleva a la liberación del compuesto activo, cefetamet.
Oxidación: Implica el uso de agentes oxidantes para modificar la estructura química.
Sustitución: Reacciones donde los grupos funcionales de la molécula son reemplazados por otros grupos.
Principales productos formados: El principal producto formado a partir de la hidrólisis de this compound es cefetamet, el compuesto antibiótico activo .
Comparación Con Compuestos Similares
Cefetamet pivoxil es similar a otras cefalosporinas de tercera generación, como cefixima, cefaclor y cefuroxima . Tiene propiedades únicas que lo hacen particularmente eficaz contra ciertas cepas bacterianas:
Cefixima: Espectro de actividad similar pero propiedades farmacocinéticas diferentes.
Cefaclor: Menos eficaz contra las bacterias productoras de beta-lactamasa.
Cefuroxima: Eficacia comparable pero diferentes características de absorción y distribución.
La mayor estabilidad de this compound frente a las beta-lactamasas y su amplia actividad lo convierten en un antibiótico valioso en entornos clínicos .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)


![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)


![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)






